molecular formula C13H13N3 B13705918 1-(2-Pyridyl)-1,2,3,4-tetrahydroquinoxaline

1-(2-Pyridyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B13705918
M. Wt: 211.26 g/mol
InChI Key: RFTRKAATUBXKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a chemical compound with the molecular formula C13H13N3 and a molecular weight of 211.27 g/mol . This compound is characterized by its structure, which includes a pyridine ring attached to a tetrahydroquinoxaline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 2-pyridylamine with 1,2-diketones under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxaline
  • 1-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoxaline
  • 1-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Uniqueness

1-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

4-pyridin-2-yl-2,3-dihydro-1H-quinoxaline

InChI

InChI=1S/C13H13N3/c1-2-6-12-11(5-1)14-9-10-16(12)13-7-3-4-8-15-13/h1-8,14H,9-10H2

InChI Key

RFTRKAATUBXKAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.